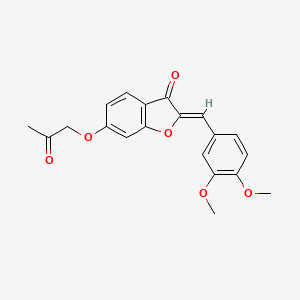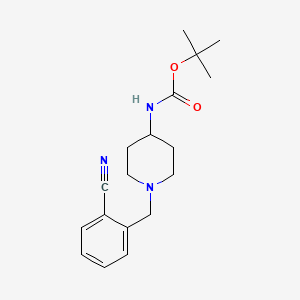
3-Amino-5-tert-butylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-Amino-5-tert-butylthiophene-2-carboxylic acid" is a chemical compound that finds relevance in various fields due to its unique structural and functional properties. This compound is part of the broader family of thiophene derivatives, which are known for their applications in materials science, chemistry, and pharmaceuticals. The interest in such compounds arises from their potential utility as building blocks in organic synthesis and functional materials.
Synthesis Analysis
The synthesis of thiophene derivatives bearing amino acids, including structures similar to "3-Amino-5-tert-butylthiophene-2-carboxylic acid," involves various strategies. One approach reported the synthesis of mono and terthiophenes substituted with alanine, showcasing methods relevant to the synthesis of amino acid-functionalized thiophenes (McTiernan & Chahma, 2010). Another study detailed the synthesis of all four stereoisomers of a closely related compound, indicating the versatility of synthetic routes available (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with studies often employing X-ray diffraction and computational methods to elucidate their configuration. For instance, research on similar thiophene-based compounds has provided insights into their crystal packing and molecular interactions, which are crucial for understanding their reactivity and properties (Tao et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, leveraging the reactivity of both the thiophene ring and functional groups such as the amino and carboxylic acid moieties. These reactions enable the modification and functionalization of the core structure, tailoring its properties for specific applications. Studies have explored the reactivity of these compounds under different conditions, highlighting their versatility (Mosey et al., 2008).
科学的研究の応用
Genosensor Development
3-Amino-5-tert-butylthiophene-2-carboxylic acid is used in the synthesis of functionalized polythiophenes for genosensor development. This involves the covalent attachment of amino-end modified oligonucleotide probes to the carboxylic acid group of the polymer, enabling the detection of complementary ODNs (Peng et al., 2007).
Solar Cell Performance Enhancement
The compound plays a role in enhancing solar cell performance. Its derivatives, when used as conductive polymer precursors, have shown improved photovoltaic cell efficiency. This is particularly evident with polymers containing a carboxylic acid group, indicating a strong bond to TiO2 layers in solar cells (Yoon et al., 2011).
Fluorescent Sensor for Protein Detection
A derivative of 3-Amino-5-tert-butylthiophene-2-carboxylic acid, namely terthiophene carboxylic acid, has been synthesized and applied as a fluorescent biosensor. It shows enhanced monomer and dimer emission upon binding to specific proteins like Bovine Serum Albumin and Lectin from Triticum, making it a promising reagent for protein analysis (Hu et al., 2016).
Synthesis of Polythiophenes and Thiophene Derivatives
The compound is pivotal in the synthesis of functionalized polythiophenes and thiophene derivatives. These have applications in a range of fields including materials science, where they are used for developing conducting polymers and electrochemical sensors (McTiernan & Chahma, 2010).
Catalyzing Chemical Reactions
3-Amino-5-tert-butylthiophene-2-carboxylic acid and its derivatives are used in catalyzing various chemical reactions. This includes facilitating the synthesis of other complex organic compounds, which have diverse applications in pharmaceuticals and chemical research (Villalgordo et al., 1996).
Safety and Hazards
The compound is associated with some hazards, as indicated by the GHS07 pictogram . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-amino-5-tert-butylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAABFBOAFWTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-tert-butylthiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)


![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)




